

Spectroscopic Profile of Pure Okanin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin, a chalkonoid compound, is a significant bioactive molecule found in various medicinal plants, including Bidens pilosa and Coreopsis tinctoria. Its diverse pharmacological activities, ranging from anti-inflammatory to anticancer effects, have garnered considerable interest within the scientific community. A thorough understanding of its structural and physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of pure **okanin**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, along with visualizations of key signaling pathways modulated by **okanin**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for pure **okanin**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **okanin**, recorded in deuterated methanol (CD₃OD), are presented below.



Table 1: ¹H and ¹³C NMR Spectroscopic Data of **Okanin** in CD₃OD

Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	166.4
3	-	103.9
4	-	182.8
5	-	165.7
6	6.16 (1H, d, J=2.2 Hz)	96.5
7	-	164.8
8	5.94 (1H, d, J=2.2 Hz)	91.5
9	-	158.4
10	-	105.7
α	7.77 (1H, d, J=15.4 Hz)	126.8
β	7.64 (1H, d, J=15.4 Hz)	145.8
1'	-	123.3
2'	7.33 (1H, d, J=2.2 Hz)	115.1
3'	6.92 (1H, d, J=8.2 Hz)	116.3
4'	-	146.1
5'	7.21 (1H, dd, J=8.2, 2.2 Hz)	120.4
6'	-	148.8

Data obtained at 600 MHz for ¹H and 150 MHz for ¹³C NMR.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio information, enabling the determination of the elemental composition of a molecule.



Table 2: High-Resolution Mass Spectrometry Data of Okanin

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
Negative	287.0559 [M-H] ⁻	C15H11O6

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like **okanin**.

Table 3: UV-Vis Absorption Maxima (λmax) of **Okanin**

Solvent	λmax (nm)
Methanol	260, 370

Note: Specific absorption maxima can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

This section details the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 600 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: A sample of pure **okanin** was dissolved in deuterated methanol (CD₃OD) to a suitable concentration for NMR analysis.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.



- Acquisition Parameters: A sufficient number of scans were acquired to obtain a good signalto-noise ratio. The spectral width was set to encompass all proton signals. A relaxation delay of 1-2 seconds was used between scans.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CD₃OD (δ 3.31 ppm).

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) was used to obtain a spectrum with singlets for all carbon atoms.
- Acquisition Parameters: A larger number of scans were required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width was set to include all carbon signals.
- Data Processing: Similar to ¹H NMR, the data was processed by Fourier transformation, phasing, and baseline correction. Chemical shifts were referenced to the solvent peak of CD₃OD (δ 49.0 ppm).

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of pure **okanin** was prepared in a suitable solvent, typically methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS):

- Ionization Mode: The analysis was performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.
- Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, was used to achieve high mass accuracy.



- Data Acquisition: Data was acquired over a suitable mass range to include the expected molecular ion.
- Data Analysis: The elemental composition was determined from the accurate mass measurement using specialized software.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer was used to record the absorption spectrum.

Sample Preparation: A stock solution of pure **okanin** was prepared in methanol. This stock solution was then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Measurement:

- Solvent Blank: A cuvette containing only the solvent (methanol) was used to record a baseline spectrum.
- Sample Spectrum: The cuvette was then filled with the **okanin** solution, and the absorption spectrum was recorded over a wavelength range of 200-600 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum.

Signaling Pathways and Experimental Workflows

Okanin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for spectroscopic analysis.

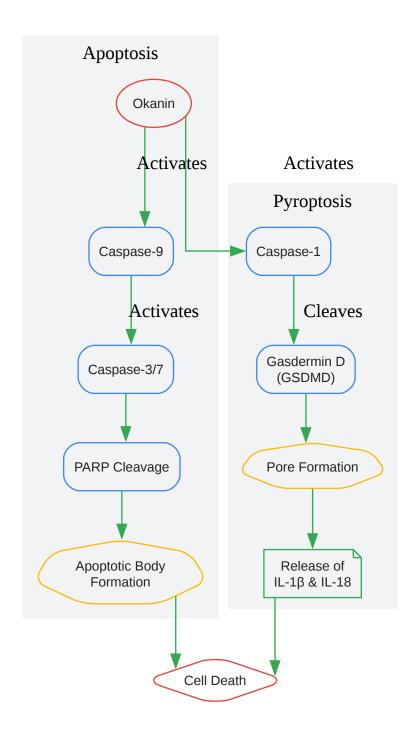




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Caption: Okanin inhibits the TLR4/NF-кВ signaling pathway.

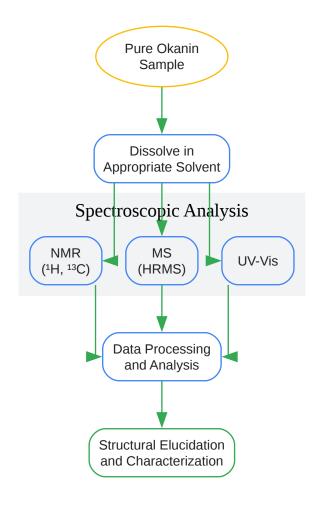




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Caption: Okanin induces both apoptosis and pyroptosis in cancer cells.





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Caption: General workflow for spectroscopic analysis of **okanin**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of pure **okanin**, essential for its identification, characterization, and further development in pharmaceutical research. The detailed experimental protocols offer a practical guide for researchers aiming to replicate or build upon these findings. The visualization of **okanin**'s interaction with key signaling pathways provides a deeper understanding of its biological activity, paving the way for future investigations into its therapeutic potential. While comprehensive NMR, MS, and UV-Vis data are presented, it is important to note that a dedicated Fourier-transform infrared (FT-IR) spectrum for pure **okanin** was not available in the surveyed literature. Further studies to obtain and characterize the FT-IR spectrum would provide a more complete spectroscopic profile of this promising natural product.



• To cite this document: BenchChem. [Spectroscopic Profile of Pure Okanin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600618#spectroscopic-data-of-pure-okanin]

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